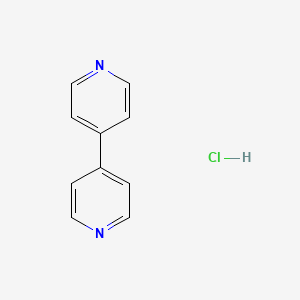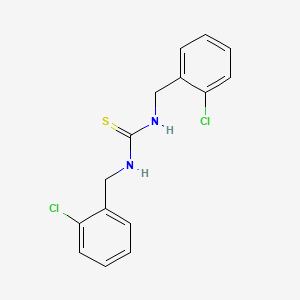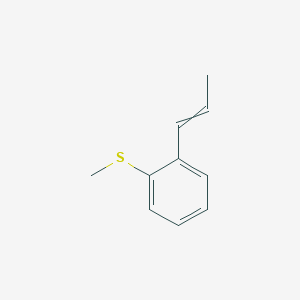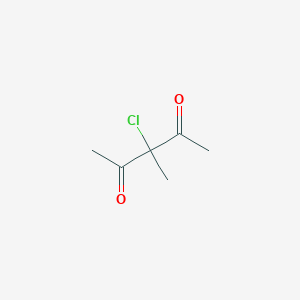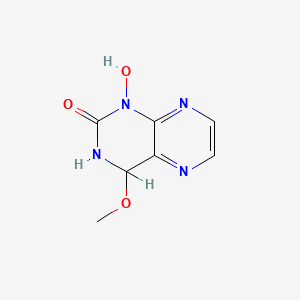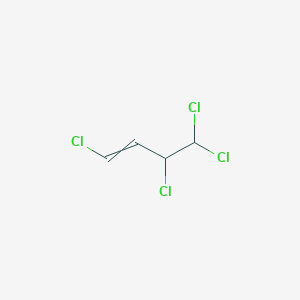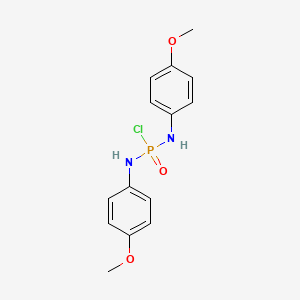
N,N'-Bis(4-methoxyphenyl)phosphorodiamidic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphorodiamidic chloride core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride typically involves the reaction of 4-methoxyaniline with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: 4-methoxyaniline is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosphorus Oxychloride: Phosphorus oxychloride is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Heating: The reaction mixture is stirred and gradually heated to promote the formation of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride may involve larger-scale reactions with optimized conditions to enhance yield and efficiency. The use of automated reactors and continuous flow systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines or alcohols to form new compounds through condensation reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, toluene, or acetonitrile.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reacting with aniline can yield N,N’-Bis(4-methoxyphenyl)phosphorodiamidic aniline derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride has been explored for various scientific research applications:
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic aniline: A derivative with similar structural features but different functional groups.
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic thiol: Another derivative with thiol groups instead of chloride.
Uniqueness
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride stands out due to its specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
30646-01-6 |
|---|---|
Fórmula molecular |
C14H16ClN2O3P |
Peso molecular |
326.71 g/mol |
Nombre IUPAC |
N-[chloro-(4-methoxyanilino)phosphoryl]-4-methoxyaniline |
InChI |
InChI=1S/C14H16ClN2O3P/c1-19-13-7-3-11(4-8-13)16-21(15,18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18) |
Clave InChI |
KDVFBQHYMYWYMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



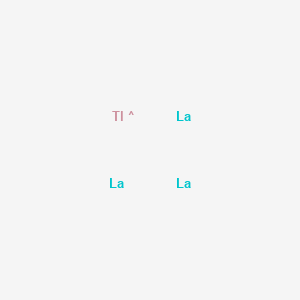
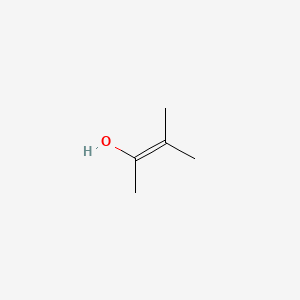
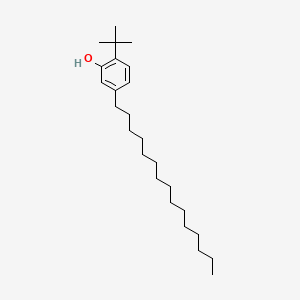
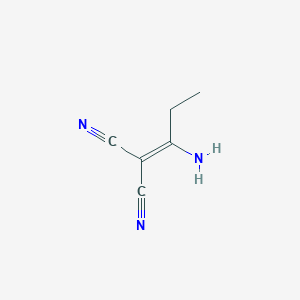
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
